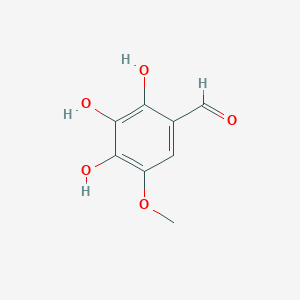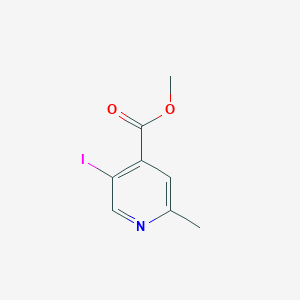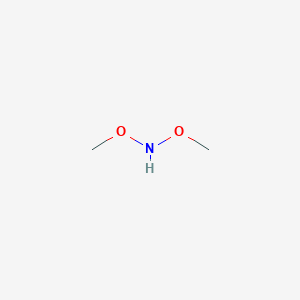
Dimethoxyamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethoxyamine is an organic compound characterized by the presence of two methoxy groups attached to an amine. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Dimethoxyamine can be synthesized through several methods. One common approach involves the reaction of methanol with hydroxylamine, resulting in the formation of this compound. This reaction typically requires an acidic catalyst to proceed efficiently. Another method involves the reaction of dimethyl sulfate with hydroxylamine, which also yields this compound under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
Dimethoxyamine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso compounds, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted amines .
科学的研究の応用
Dimethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: this compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: This compound is used in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of dimethoxyamine involves its ability to act as a nucleophile, participating in various chemical reactions. The presence of methoxy groups enhances its reactivity, allowing it to form stable intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
Dimethylamine: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
Methoxyamine: Contains only one methoxy group, resulting in different reactivity and applications.
Hydroxylamine: Lacks methoxy groups and has different chemical properties and reactivity
Uniqueness
Dimethoxyamine’s uniqueness lies in its dual methoxy groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. This distinguishes it from other similar compounds and broadens its range of applications in scientific research and industry .
特性
CAS番号 |
88470-26-2 |
|---|---|
分子式 |
C2H7NO2 |
分子量 |
77.08 g/mol |
IUPAC名 |
(methoxyamino)oxymethane |
InChI |
InChI=1S/C2H7NO2/c1-4-3-5-2/h3H,1-2H3 |
InChIキー |
NHOWREQLQRFDRW-UHFFFAOYSA-N |
正規SMILES |
CONOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


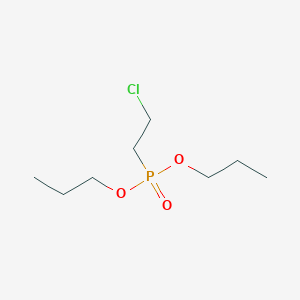
![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N-[(4-pentylphenyl)methyl]aniline](/img/structure/B14389975.png)
![5-Nitro-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14389980.png)

![Bis{2-[methyl(trimethylsilyl)amino]ethyl} methylarsonite](/img/structure/B14389992.png)
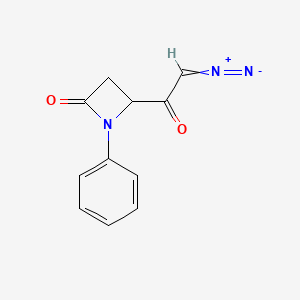
![5-Methyl-2-phenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14390015.png)
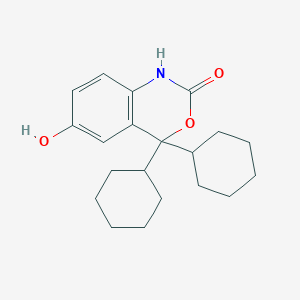
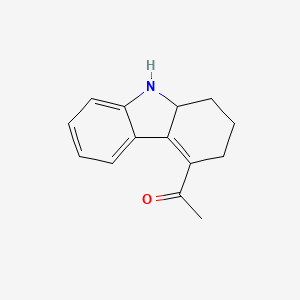
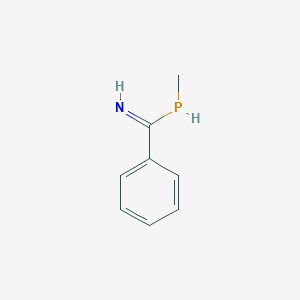
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
![3-[2-(Benzyloxy)ethyl]-3-methyloxetane](/img/structure/B14390041.png)
